molecular formula C21H40O4 B7824967 4''-Hydroxyisojasminin CAS No. 251983-54-7

4''-Hydroxyisojasminin

Cat. No.: B7824967
CAS No.: 251983-54-7
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-UHFFFAOYSA-N
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Description

Monoelaidin (ME), chemically known as 1-elaidoyl-rac-glycerol (CAS: 29798-65-0 or 2716-53-2 depending on isomer specificity), is a monoglyceride derived from elaidic acid, a trans-isomer of oleic acid. Its molecular structure features a glycerol backbone esterified with a single trans-unsaturated C18:1 fatty acid chain at the sn-1 or sn-2 position . ME is notable for its polymorphic behavior in aqueous systems, forming lamellar (Lα), bicontinuous cubic (Im3m, Pn3m), and inverse hexagonal (H₂) phases depending on temperature and hydration . Unlike its cis counterpart monoolein (MO), ME exhibits distinct phase stability and self-assembly dynamics due to its rigid trans double bond, which reduces molecular curvature and alters lipid packing .

Properties

IUPAC Name

2,3-dihydroxypropyl octadec-9-enoate
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InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNAYUHWVFMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID40859195
Record name 2,3-Dihydroxypropyl-9-octadecenoate
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Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
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Record name Glycerol monooleate
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Boiling Point

238-240 °C AT 3 MM HG
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
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Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol)
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
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Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name Glyceryl monooleate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.9420 @ 20 °C/4 °C, 0.925-0.935
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name GLYCEROL MONOOLEATE
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Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
Record name Glyceryl monooleate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Color/Form

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID

CAS No.

25496-72-4, 251983-54-7
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
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Record name 2,3-Dihydroxypropyl-9-octadecenoate
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Record name Oleic acid, monoester with glycerol
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Melting Point

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-320
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Preparation Methods

Esterification with 3-Chloro-1,2-Propanediol

The esterification of 3-chloro-1,2-propanediol with sodium elaidate represents a low-temperature synthesis route adapted from glycerol monooleate production . In this method, sodium elaidate is synthesized by neutralizing elaidic acid with anhydrous sodium carbonate at 50°C for 4 hours, achieving a conversion rate of 92.88% . The esterification proceeds via a nucleophilic substitution mechanism, where the chloride group in 3-chloro-1,2-propanediol is displaced by the carboxylate anion of elaidic acid.

Optimal conditions for this reaction include a molar ratio of 1:2 (sodium elaidate to 3-chloro-1,2-propanediol), 3.5% tetrabutylammonium bromide catalyst, and toluene as the solvent at 115°C for 6 hours . The solvent is recovered at 85% efficiency, and the crude product is purified through centrifugation and water washing to remove sodium chloride byproducts. This method yields 89.02% monoelaidin without requiring molecular distillation, significantly reducing energy consumption compared to traditional esterification routes .

Amide Coupling Using HATU/DIPEA

A peptide-like coupling strategy has been employed to synthesize monoelaidin analogues, leveraging HATU and N,N-diisopropylethylamine (DIPEA) as activators . In this approach, elaidic acid is reacted with a glycerol derivative (e.g., 3-amino-1,2-propanediol) in dimethylformamide (DMF) at room temperature. The reaction proceeds via an acyloxyphosphonium intermediate, forming an amide bond between the fatty acid and glycerol backbone .

Key parameters include a 1:1 molar ratio of elaidic acid to the glycerol derivative, 2 equivalents of DIPEA, and a reaction time of 1 hour under argon atmosphere. Purification via reverse-phase high-performance liquid chromatography (HPLC) yields 72% monoelaidin . While this method offers precise control over regioselectivity, the use of costly reagents like HATU limits its scalability for industrial applications.

High-Temperature, High-Pressure Non-Catalytic Synthesis

A solvent-free, catalyst-free method utilizing elevated temperatures (180–300°C) and pressures (15–400 psig) has been patented for producing glycerol monoesters . Adapted for monoelaidin, this process involves reacting glycerol with elaidic acid in the presence of water, which acts as a co-solvent and stabilizer to prevent glycerol decomposition into acrolein . At 220–230°C and 30–45 psig, the reaction achieves over 90% monoester content within 2–3 hours, as evidenced by hydroxyl values of 405 and acid values below 2.5 .

The excess glycerol is removed via multiple aqueous washes, yielding a product with a melting point of 54°C . This method is highly scalable and avoids toxic catalysts, making it suitable for food-grade monoelaidin production.

Comparative Analysis of Synthesis Methods

Parameter Esterification Amide Coupling High-Temperature
Yield 89.02%72%>90%
Temperature 115°C25°C220–230°C
Catalyst Tetrabutylammonium bromideHATU/DIPEANone
Purification Centrifugation/HPLCReverse-phase HPLCAqueous washes
Scalability ModerateLowHigh
Energy Consumption LowModerateHigh

The esterification method balances yield and energy efficiency but requires precise control over solvent recovery. The amide coupling route offers regioselectivity at the expense of cost and scalability. In contrast, the high-temperature method excels in yield and industrial applicability but demands specialized pressure equipment.

Purification and Characterization Techniques

Post-synthesis purification is critical for obtaining high-purity monoelaidin. Centrifugation removes ionic byproducts such as sodium chloride, while solvent evaporation under reduced pressure recovers toluene for reuse . Reverse-phase HPLC is employed for amide-coupled products, utilizing gradients of acetonitrile/water with 0.1% trifluoroacetic acid .

Characterization via hydroxyl value (HV) and acid value (AV) confirms monoester content, with HV > 400 and AV < 3 indicating >90% purity . Differential scanning calorimetry (DSC) reveals a melting point of 54°C, consistent with literature values for monoelaidin . Structural validation through nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy ensures the absence of diglycerides and triglycerides.

Chemical Reactions Analysis

Types of Reactions: Monoelaidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nanostructural Applications

Self-Assembly and Nanostructures:
Monoelaidin exhibits remarkable self-assembly properties, forming various nanostructures such as vesicles and cubosomes. These structures are characterized by their ability to encapsulate hydrophilic and hydrophobic substances, making them suitable for drug delivery systems. Research indicates that monoelaidin can transition directly from vesicular to cubic structures under specific conditions, which is crucial for developing advanced delivery systems in pharmaceuticals .

Phase Behavior:
Studies have revealed that monoelaidin stabilizes several bicontinuous cubic phases and lamellar phases at varying temperatures and water content. This phase behavior is essential for understanding its role in biological processes and designing nanostructured assemblies for pharmaceutical applications . The unique properties of these non-lamellar phases have made them attractive for use in food and pharmaceutical industries, particularly for solubilizing active biomolecules .

Pharmaceutical Applications

Drug Delivery Systems:
Monoelaidin's ability to form stable nanostructures allows it to serve as a carrier for drug delivery. Its amphiphilic nature facilitates the encapsulation of both hydrophilic and lipophilic drugs, enhancing their bioavailability. The incorporation of polymeric stabilizers like F127 has been shown to improve the stability of monoelaidin dispersions, further supporting its use in drug formulations .

Biocompatibility:
Research indicates that monoelaidin is biocompatible, making it a suitable candidate for pharmaceutical applications. Its interactions with biological membranes can influence drug release profiles and enhance therapeutic efficacy . The study of lipid-fatty acid interactions at the molecular level has provided insights into how monoelaidin can modulate biological responses within cells .

Agrochemical Applications

Enhanced Compatibility in Agrochemicals:
Monoelaidin has been explored as a component in the formulation of agrochemicals. It can self-assemble with other compounds to create lamellar structures that improve the delivery and efficacy of pesticides. This property is particularly beneficial in enhancing the absorption and distribution of active ingredients within plants .

Development of Propesticides:
The synthesis of propesticides utilizing monoelaidin has shown promise in creating more effective agrochemicals. By conjugating monoelaidin with active ingredients, researchers aim to enhance the stability and bioavailability of these compounds, leading to improved pest control strategies .

Case Studies

Study Focus Findings
Nanostructural Studies on Monoelaidin-Water Systems Investigated phase behavior under varying conditionsIdentified multiple cubic phases; significant implications for drug delivery systems .
Self-Assembly in Monoelaidin Aqueous Dispersions Analyzed temperature-induced transitionsDemonstrated direct transition from vesicles to cubosomes; highlighted potential in pharmaceutical applications .
Agrochemical Compatibility Studies Explored self-assembly with pesticidesShowed enhanced structural compatibility and loading capacity with monoelaidin conjugates .

Mechanism of Action

Monoelaidin is often compared with other monoglycerides such as monoolein, monovaccenin, and monolinolein. While all these compounds share similar structural features, monoelaidin is unique in its ability to form distinct nanostructures under varying conditions of temperature and water content . This property makes it particularly useful in the study of lipid behavior and the development of lipid-based drug delivery systems.

Comparison with Similar Compounds

Monoelaidin vs. Monoolein (MO)

Structural Differences :

  • Double Bond Geometry : ME contains a trans C18:1 (Δ9t) fatty acid, while MO has a cis C18:1 (Δ9c) chain. This geometric difference significantly impacts molecular curvature and phase behavior .
  • Phase Behavior :
    • Lamellar-to-Cubic Transition : ME dispersions undergo a direct Lα-to-Im3m cubic phase transition at ~65°C, whereas MO forms a Pn3m cubic phase at lower temperatures (20–40°C) .
    • Temperature Sensitivity : ME’s Im3m phase lattice parameter decreases by ~25.1 Å/°C (45–68°C), compared to MO’s Pn3m phase, which is less temperature-sensitive .

Stability and Self-Assembly :

  • ME dispersions stabilized with Pluronic F127 exhibit lower colloidal stability than MO systems. Cryo-TEM reveals ME forms flattened, irregular cubosomes, while MO produces well-defined cubic and hexagonal particles .
  • F127 stabilizes MO by adsorbing on particle surfaces, but in ME systems, it integrates into the lipid bilayer, increasing water uptake and forming highly swollen Im3m phases .

Table 1: Key Differences Between ME and MO

Property Monoelaidin (ME) Monoolein (MO)
Fatty Acid Chain C18:1 trans (elaidic acid) C18:1 cis (oleic acid)
Dominant Cubic Phase Im3m (highly swollen) Pn3m
Lamellar Transition Direct Lα→Im3m at ~65°C Lα→Pn3m at 20–40°C
F127 Interaction Incorporated into bilayer Adsorbed on surface
Colloidal Stability Low (days) High (weeks)

Monoelaidin vs. Monovaccenin (MV) and Monolinolein (ML)

  • Chain Unsaturation : MV (C18:1 cis Δ11) and ML (C18:2 cis Δ9,12) have varying degrees of unsaturation. ME’s trans configuration results in reduced chain flexibility compared to MV and ML.
  • Phase Diversity : ME stabilizes three cubic phases (Ia3d, Pn3m, Im3m), while ML primarily forms Pn3m and H₂ phases. MV exhibits intermediate behavior .

Table 2: Phase Behavior of Monoglycerides

Compound Lamellar (Lα) Cubic Phases Hexagonal (H₂)
ME Yes Ia3d, Pn3m, Im3m Yes
MO Yes Pn3m Yes
ML Yes Pn3m Yes
MV Yes Pn3m, Im3m No

Comparison with Functionally Similar Compounds

ME vs. Diglycerides (e.g., 1,2-Diolein)

  • Self-Assembly: Diglycerides lack the third hydroxyl group, reducing hydration-driven phase diversity. ME’s monoglyceride structure enables richer polymorphism .
  • Drug Delivery : ME’s swollen Im3m phase offers larger aqueous channels (~150 Å) than diglyceride-based cubosomes, enhancing drug loading capacity .

ME vs. Phospholipids (e.g., DPPC)

  • Membrane Properties : ME’s trans chain increases membrane rigidity, contrasting with the fluid cis chains of phospholipids like DPPC. This rigidity limits ME’s use in biomimetic membranes but enhances thermal stability .

Biological Activity

Monoelaidin, a monoglyceride derived from elaidic acid, has garnered attention in recent years for its unique biological properties and potential applications in various fields, including pharmaceuticals and food science. This article delves into the biological activity of monoelaidin, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Monoelaidin (Glycerol 1-monoelaidate) is characterized by a trans double bond at the 9,10 position of its acyl chain (C18:1t9). This structural feature distinguishes it from other monoglycerides like monoolein, which has a cis double bond. The molecular structure of monoelaidin influences its behavior in aqueous environments, leading to distinct self-assembly properties that are crucial for its biological activity .

Self-Assembly and Nanostructure Formation

Monoelaidin exhibits unique self-assembly behavior in water, transitioning from liposomes to cubosomes under specific conditions. Research indicates that the presence of polymeric stabilizers like F127 enhances the stability and formation of these nanostructures. These cubosomes can mimic biological membranes, making them valuable for studying membrane fusion processes relevant to cellular activities such as endocytosis and exocytosis .

Table 1: Comparison of Self-Assembly Properties

PropertyMonoelaidinMonoolein
Double Bond ConfigurationTrans (9,10)Cis (9)
Preferred StructurePlanar bilayersSaddle-like bilayers
Critical Packing Parameter (CPP)~1<1

Antimicrobial Properties

Studies have shown that monoelaidin possesses antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial membranes, leading to cell lysis. The effectiveness of monoelaidin as an antimicrobial agent varies with concentration and environmental conditions .

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of monoelaidin against Staphylococcus aureus and Escherichia coli. Results indicated that monoelaidin exhibited significant inhibitory effects on both bacterial strains, with minimum inhibitory concentrations (MICs) determined at varying levels depending on the strain and growth conditions.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Applications in Drug Delivery

Monoelaidin's ability to form stable nanostructures makes it a candidate for drug delivery systems. Its biocompatibility and ability to encapsulate hydrophobic drugs enhance therapeutic efficacy while minimizing side effects. Research is ongoing to explore its potential in targeted delivery mechanisms .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Monoelaidin in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of glycerol with elaidic acid under controlled anhydrous conditions. Purification steps may include column chromatography (silica gel, chloroform/methanol gradients) and recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR peaks for the trans-olefinic bond in elaidic acid) and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is recommended for purity assessment (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming Monoelaidin’s purity and structural integrity?

  • Methodological Answer :

  • Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹).
  • Differential scanning calorimetry (DSC) : Monitors phase transitions (e.g., gel-to-liquid crystalline phase at ~35–40°C).
  • Thin-layer chromatography (TLC) : Screens for unreacted fatty acids or glycerol.
  • Gas chromatography (GC) : Quantifies residual solvents. Cross-validate results with established literature to ensure consistency .

Q. How does Monoelaidin’s phase behavior vary under different experimental conditions, and what factors influence this behavior?

  • Methodological Answer : Phase behavior is sensitive to hydration, temperature, and ionic strength. Use X-ray diffraction (XRD) to identify lamellar or non-lamellar phases. For example:

ConditionPhase ObservedTechniqueReference Model
Hydrated (excess H₂O)Lamellar (Lα)Small-angle XRDCaffrey et al.
DehydratedInverse hexagonal (HII)Wide-angle XRDSeddon et al.
Thermotropic transitions should be corroborated with DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for Monoelaidin across different studies?

  • Methodological Answer : Contradictions often arise from variations in sample hydration, heating rates in DSC, or impurities. To address this:

  • Standardize protocols : Use identical hydration levels (e.g., 50% w/w water) and heating rates (e.g., 1°C/min) across experiments.
  • Statistical meta-analysis : Compare datasets using tools like PRISMA to identify outliers or systematic biases.
  • Validate with orthogonal methods : Pair DSC with isothermal titration calorimetry (ITC) for enthalpy cross-checking .

Q. What advanced experimental designs are recommended for studying Monoelaidin’s interactions with membrane proteins in vitro?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics between Monoelaidin bilayers and proteins (e.g., KD values).
  • Cryo-electron microscopy (cryo-EM) : Resolve structural changes in proteins embedded in Monoelaidin-rich membranes.
  • Fluorescence correlation spectroscopy (FCS) : Monitor diffusion coefficients to assess lipid-protein crowding effects. Ensure reproducibility by adhering to FAIR data principles (e.g., depositing raw datasets in Zenodo or Figshare) .

Q. What methodologies are optimal for analyzing Monoelaidin’s role in lipid bilayer dynamics using molecular dynamics (MD) simulations?

  • Methodological Answer :

  • Force field selection : Use all-atom CHARMM36 or Martini coarse-grained models for elaidic acid chains.
  • Simulation parameters : Run ≥1 μs trajectories at 310 K with explicit solvent (TIP3P water) and ion concentrations mimicking physiological conditions.
  • Validation : Compare simulated properties (e.g., area per lipid, deuterium order parameters) with experimental NMR or XRD data. Publish simulation input files and scripts in open repositories (e.g., GitHub) for transparency .

Guidelines for Data Presentation and Reproducibility

  • Data tables : Include raw and processed data (e.g., DSC enthalpy values, XRD d-spacings) in appendices, with critical results summarized in the main text .
  • Ethical reporting : Disclose conflicts of interest and adhere to journal-specific reproducibility checklists (e.g., STAR Methods in Cell) .
  • Mixed-methods approaches : Combine quantitative (e.g., phase diagrams) and qualitative (e.g., microscopy images) data to address multidimensional research questions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.